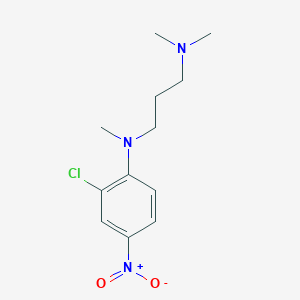
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- typically involves the reaction of 1,3-propanediamine with 2-chloro-4-nitrobenzyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles like amines . Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- has various scientific research applications, including:
作用機序
The mechanism of action of 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
類似化合物との比較
Similar compounds to 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- include:
N-(2-Chloro-4-nitrophenyl)-1,3-propanediamine: This compound has a similar structure but lacks the trimethyl groups.
N’-(2-Chloro-4-nitrophenyl)-N,N-dimethyl-1,3-propanediamine: This compound has dimethyl groups instead of trimethyl groups.
The uniqueness of 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
特性
CAS番号 |
821777-03-1 |
|---|---|
分子式 |
C12H18ClN3O2 |
分子量 |
271.74 g/mol |
IUPAC名 |
N'-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H18ClN3O2/c1-14(2)7-4-8-15(3)12-6-5-10(16(17)18)9-11(12)13/h5-6,9H,4,7-8H2,1-3H3 |
InChIキー |
YPEKGRUFNBEKQL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


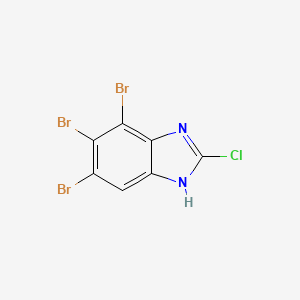

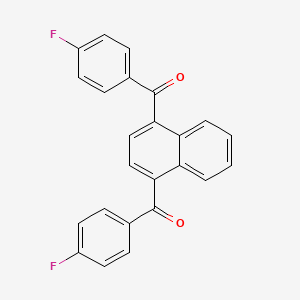
![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
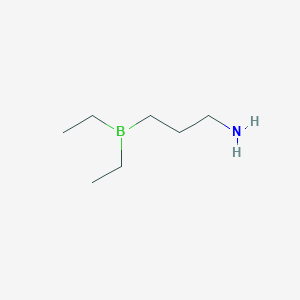
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)

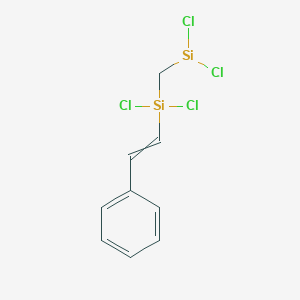
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
